molecular formula C10H10BrNO3 B2894107 2-[(4-Bromophenyl)formamido]propanoic acid CAS No. 183559-36-6

2-[(4-Bromophenyl)formamido]propanoic acid

Cat. No.: B2894107
CAS No.: 183559-36-6
M. Wt: 272.098
InChI Key: MBQZBHPQRGQAJR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)formamido]propanoic acid is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of alanine, where the amino group is substituted with a 4-bromophenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)formamido]propanoic acid typically involves the reaction of 4-bromobenzoyl chloride with alanine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

2-[(4-Bromophenyl)formamido]propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the formamido group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)formamido]propanoic acid
  • 2-[(4-Fluorophenyl)formamido]propanoic acid
  • 2-[(4-Methylphenyl)formamido]propanoic acid

Uniqueness

2-[(4-Bromophenyl)formamido]propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents.

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQZBHPQRGQAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183559-36-6
Record name 2-[(4-bromophenyl)formamido]propanoic acid
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